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Compound of Interest

Compound Name:
Ethyl 4-methylpyrimidine-5-

carboxylate

Cat. No.: B145769 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-
methylpyrimidine-5-carboxylate and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of Ethyl 4-methylpyrimidine-5-carboxylate. Due to the limited availability of

detailed experimental data for this specific compound, this guide also includes extensive

information on closely related and well-characterized structural analogues. This comparative

approach offers valuable context for researchers working on the synthesis and characterization

of novel pyrimidine derivatives.

Core Compound: Ethyl 4-methylpyrimidine-5-
carboxylate
Ethyl 4-methylpyrimidine-5-carboxylate is a substituted pyrimidine with the following

structure:

Chemical Structure:

Physical and Chemical Properties
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The available quantitative data for Ethyl 4-methylpyrimidine-5-carboxylate is summarized in

the table below.

Property Value

CAS Number 110960-73-1

Molecular Formula C₈H₁₀N₂O₂

Molecular Weight 166.18 g/mol

Boiling Point 251.2 °C at 760 mmHg

Flash Point 105.7 °C

Structurally Related Analogues
A significant body of research exists for pyrimidine-5-carboxylate derivatives with variations at

the 2, 4, and 6 positions, as well as saturated (tetrahydropyrimidine) ring systems. These

analogues are often synthesized via the Biginelli reaction and are valuable for structure-activity

relationship (SAR) studies in drug discovery.

Physical and Chemical Properties of Selected
Analogues
The following table summarizes key physical and chemical properties of several well-

characterized analogues of Ethyl 4-methylpyrimidine-5-carboxylate.
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Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Ethyl 4-methyl-2-

(methylthio)pyrim

idine-5-

carboxylate

N/A C₉H₁₂N₂O₂S 212.27 Solid

Ethyl 4-hydroxy-

2-

methylpyrimidine

-5-carboxylate

53135-24-3 C₈H₁₀N₂O₃ 182.18 N/A

Ethyl 4-chloro-2-

(methylthio)pyrim

idine-5-

carboxylate

5909-24-0 C₈H₉ClN₂O₂S 232.69 60-63

Ethyl 4-

aminopyrimidine-

5-carboxylate

65195-35-9 C₇H₉N₃O₂ 167.17 174-177

Ethyl 4-(4-

hydroxyphenyl)-6

-methyl-2-oxo-

1,2,3,4-

tetrahydropyrimid

ine-5-carboxylate

N/A C₁₄H₁₆N₂O₄ 276.29 210-212

Ethyl 4-(4-

hydroxyphenyl)-6

-methyl-2-thioxo-

1,2,3,4-

tetrahydropyrimid

ine-5-carboxylate

N/A C₁₄H₁₆N₂O₃S 292.36 206-208

Spectroscopic Data for Selected Analogues
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Detailed spectroscopic data is crucial for the identification and characterization of novel

compounds. The following tables present representative NMR and IR data for selected

analogues.

¹H-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in

DMSO-d₆)

Chemical Shift (δ) Multiplicity Integration Assignment

9.21 brs 1H NH

7.76 brs 1H NH

7.34-7.24 m 5H Ar-H

5.17 s 1H CH

4.01-3.96 q 2H OCH₂

2.26 s 3H CH₃

1.11-1.07 t 3H OCH₂CH₃

¹³C-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in

DMSO-d₆)
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Chemical Shift (δ) Assignment

165.8 C=O (ester)

152.6 C=O (urea)

148.7 C-6

145.3 Ar-C

128.8, 128.5, 127.7, 126.7 Ar-CH

99.7 C-5

59.6 OCH₂

54.4 C-4

18.2 CH₃

14.5 OCH₂CH₃

IR Data of Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-

carboxylate (in KBr)[1]

Wavenumber (cm⁻¹) Assignment

3435 O-H stretching (phenolic)

3365 N-H stretching

1726 C=O stretching (ester)

1568 C=C stretching

Experimental Protocols
Synthesis of Tetrahydropyrimidine Analogues via the
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize

dihydropyrimidinones and their thio-analogues.[2][3][4]
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General Protocol: A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1

mmol), and urea or thiourea (1.5 mmol) is heated, often in the presence of an acid catalyst. The

reaction can be carried out under solvent-free conditions or in a suitable solvent such as

ethanol. After cooling, the solid product is typically collected by filtration and purified by

recrystallization.

Reactants

Reaction Work-up & Purification Product

Aldehyde

Mixing & Heating
(with catalyst)β-Ketoester

Urea/Thiourea

Cooling Filtration Recrystallization Dihydropyrimidinone

Click to download full resolution via product page

Caption: Workflow for the Biginelli reaction.

Proposed Synthesis of Ethyl 4-methylpyrimidine-5-
carboxylate
A plausible synthetic route for the target compound, which is a fully aromatic pyrimidine,

involves the condensation of a β-dicarbonyl compound equivalent with an amidine. A common

method is the reaction of an enamine of a β-ketoester with formamidine.

Proposed Protocol:

Enamine Formation: Reaction of ethyl acetoacetate with an amine source (e.g., ammonia or

a secondary amine) to form ethyl 3-aminocrotonate.
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Cyclocondensation: Reaction of the resulting enamine with formamidine acetate in a suitable

solvent, such as ethanol, under reflux.

Work-up and Purification: After the reaction is complete, the solvent is removed, and the

crude product is purified by column chromatography or recrystallization.

Reactants

Synthetic Steps Purification Product

Ethyl Acetoacetate

Enamine FormationAmmonia

Formamidine Acetate

Cyclocondensation Column Chromatography/
Recrystallization

Ethyl 4-methylpyrimidine-
5-carboxylate

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound.

Logical Relationships of Compounds
The relationship between the target compound and its analogues is important for

understanding the available data landscape. The tetrahydropyrimidine analogues can be

considered precursors or related structures in a broader chemical space.
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Caption: Relationships between the compounds.

Conclusion
While detailed experimental data for Ethyl 4-methylpyrimidine-5-carboxylate is not

extensively available in the public domain, this guide provides the foundational physical and

chemical properties that are known. Furthermore, by presenting comprehensive data for

structurally similar and well-characterized analogues, this document serves as a valuable

resource for researchers in the field of medicinal chemistry and drug development. The

provided experimental protocols and proposed synthetic routes offer practical guidance for the

synthesis and further investigation of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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